molecular formula C23H20N2O3S2 B5055054 Ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate

Ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate

Cat. No.: B5055054
M. Wt: 436.6 g/mol
InChI Key: SMQJTISTUPKGHD-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzoebenzothiole-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiole core, which is known for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzoebenzothiole-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate, which is then further reacted with benzoyl chloride under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled temperature, and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzoebenzothiole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiole ring.

    Reduction: Reduced forms of the benzoyl group.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzoebenzothiole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzoebenzothiole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzoebenzothiole-1-carboxylate is unique due to its complex structure, which imparts distinct chemical reactivity and potential biological activities. Its combination of benzothiole and benzoylcarbamothioylamino groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 2-(benzoylcarbamothioylamino)-4,5-dihydrobenzo[e][1]benzothiole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-2-28-22(27)19-18-16-11-7-6-8-14(16)12-13-17(18)30-21(19)25-23(29)24-20(26)15-9-4-3-5-10-15/h3-11H,2,12-13H2,1H3,(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQJTISTUPKGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C3=CC=CC=C3CC2)NC(=S)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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